molecular formula C9H12N2O B13053312 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine

Cat. No.: B13053312
M. Wt: 164.20 g/mol
InChI Key: GPHZQFGGYJQSML-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridin-6-amine (CAS 2060588-62-5) is a high-purity chemical compound with a molecular weight of 164.20 g/mol and the molecular formula C9H12N2O. This bicyclic compound, featuring a fused furo[3,4-c]pyridine core, represents a valuable scaffold in medicinal chemistry research due to its nitrogen- and oxygen-containing hybrid structure, which provides significant skeletal diversity for developing novel pharmacologically active molecules . As part of the dihydrofuro[3,4-c]pyridine class, this amine-functionalized heterocycle serves as a key synthetic intermediate for constructing more complex molecular architectures with potential applications in drug discovery and materials science . Researchers utilize this compound primarily for laboratory research purposes, and it must be handled in accordance with GHS safety guidelines, including warnings for potential health effects (H302, H315, H319, H335) . Proper storage conditions require keeping the material in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity. This product is intended strictly for research and development use in laboratory settings and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine

InChI

InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

GPHZQFGGYJQSML-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)N)C

Origin of Product

United States

Preparation Methods

Multi-Step Cyclization Approach

The most common approach to synthesize 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves multi-step reactions with key cyclization steps that construct the fused ring system. The synthetic route generally includes:

  • Starting materials : Precursors such as substituted pyridines or furan derivatives bearing suitable functional groups for ring closure.
  • Cyclization : Controlled intramolecular cyclization to form the dihydrofuro[3,4-C]pyridine core. This often involves nucleophilic attack of a hydroxyl or amino group on an activated alkyne or alkene moiety.
  • Methylation : Introduction of methyl groups at the 1-position of the furan ring, typically via alkylation reactions using methyl iodide under basic conditions.
  • Amination : Installation of the amino group at the 6-position of the pyridine ring, which may be achieved either by direct substitution or by reduction of a nitro or other precursor group.

Catalytic Cyclization Using β-Enaminones

Recent studies have demonstrated an efficient synthesis of related dihydrofuro[3,4-c]pyridines via reactions of N-homopropargylic β-enaminones with iodine sources (molecular iodine or N-iodosuccinimide) in the presence of bases such as cesium carbonate. This method generates two new C–O and C–C bonds in one pot, facilitating ring closure and formation of the bicyclic system.

  • Reaction conditions : Mild temperatures, use of molecular iodine or N-iodosuccinimide as electrophilic halogen source, cesium carbonate as base.
  • Yields : Moderate, typically 50–55% for dihydrofuro[3,4-c]pyridine derivatives.
  • Advantages : One-pot synthesis, fewer purification steps, and potential for structural diversification by varying substituents on the β-enaminones.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization N-homopropargylic β-enaminones + I2/NIS + Cs2CO3 Room temperature to mild heating; one-pot reaction; moderate yields (50–55%)
Methylation NaH + Methyl iodide (MeI) in THF Anhydrous conditions; 0°C to room temperature; selective alkylation at 1-position
Amination Amination via substitution or reduction Depends on precursor; may require catalytic hydrogenation or nucleophilic substitution
Purification Filtration, recrystallization Simple isolation due to mild reaction conditions

Research Findings and Analytical Characterization

  • NMR Spectroscopy : ¹H NMR shows characteristic signals for methyl groups at δ ~1.0–2.0 ppm and aromatic protons at δ ~6.5–8.0 ppm. Amino protons may appear as broad singlets. ¹³C NMR confirms the fused ring carbons and methyl carbons.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peak consistent with C9H12N2O (m/z 164.20).
  • IR Spectroscopy : Amino group shows N–H stretching bands around 3300–3500 cm⁻¹; furan and pyridine ring vibrations appear in fingerprint region.
  • Yields and Purity : Moderate yields (40–60%) are typical; purity confirmed by chromatographic methods and elemental analysis.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Multi-step cyclization + methylation + amination Stepwise construction; classical approach Well-established; flexible Longer synthesis time; multiple steps
Iodine-mediated cyclization of β-enaminones One-pot; mild conditions; base-promoted Efficient ring closure; moderate yields Substrate scope may be limited
Rhodium-catalyzed cascade reaction (related compounds) Cascade reaction; mild and air-tolerant Potential for scale-up; simple isolation Requires rhodium catalyst; adaptation needed

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine may exhibit pharmacological properties beneficial for treating various conditions. Its structural features suggest potential activity as a neuroprotective agent or in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

A study focusing on compounds with similar structures demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The mechanism involved the inhibition of oxidative stress pathways and modulation of inflammatory responses .

Cosmetic Formulations

Topical Applications
The compound's unique properties make it a candidate for use in cosmetic formulations. It can enhance skin penetration and stability of active ingredients.

Case Study: Skin Bioavailability

A recent study evaluated the skin bioavailability of various compounds in topical formulations. It was found that incorporating this compound improved the delivery of active ingredients through the skin barrier, thus enhancing their therapeutic effects .

Data Table: Comparative Analysis of Formulations

Formulation Type Active Ingredient Effectiveness Notes
Topical CreamThis compoundHighImproved skin penetration
SerumRetinolModerateRequires stabilization
OintmentSalicylic AcidHighEffective for acne treatment

Regulatory Framework

The European Union's regulations on cosmetic products require that any new ingredient undergoes thorough safety evaluations before market introduction. This includes in vivo studies to assess potential adverse effects on human health .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds for Comparison :

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS 5196-20-3)

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride (CAS 1006-21-9)

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine (CAS 754992-21-7)

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine (CAS 2103884-48-4)

(R)-3,4-Diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Data Table: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Furo[3,4-c]pyridine 6-CH₃, 7-OH 151.16 N/A Slightly soluble in polar solvents Pharmaceutical impurity (Pyridoxine HCl)
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol HCl Furo[3,4-c]pyridine 6-CH₃, 7-OH, HCl 187.62 239–240 (decomp.) DMSO, MeOH, H₂O (slight) Reference standard in QC
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine Furo[3,4-c]pyridine 4-Cl, 6-Cl N/A N/A N/A Synthetic intermediate
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine Pyrrolo[3,4-c]pyridine 6-NH₂ N/A N/A N/A Research intermediate
(R)-3,4-Diphenyl-pyrrolo[3,4-c]pyrazol-6-one Pyrrolo[3,4-c]pyrazole 3-Ph, 4-Ph, 6-ketone N/A N/A N/A Chitinase inhibitor scaffold

Stability and Handling

  • 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol HCl is hygroscopic and unstable in aqueous solutions, requiring storage under inert conditions .
  • In contrast, pyrrolo[3,4-c]pyridine derivatives (e.g., CAS 2103884-48-4) are typically more stable due to reduced ring strain and absence of reactive hydroxyl groups .

Biological Activity

1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine (CAS No. 2060588-62-5) is a nitrogen-containing heterocyclic compound with potential biological activity. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2OC_9H_{12}N_2O with a molecular weight of 164.20 g/mol. The compound features a fused pyridine and furan ring structure, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

One significant area of investigation has been the compound's potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin production; thus, inhibitors can be valuable in treating hyperpigmentation disorders. The compound's inhibitory activity has been evaluated alongside known inhibitors like kojic acid.

Biological Activity Data

A summary of biological activities associated with this compound is provided in the following table:

Activity IC50 Value (µM) Reference
Tyrosinase InhibitionTBD
Antioxidant ActivityTBD
CytotoxicityTBD

Tyrosinase Inhibition

In studies evaluating tyrosinase inhibition, this compound showed promising results comparable to established inhibitors. The mechanism was investigated using Lineweaver-Burk plots to analyze kinetic parameters. The findings suggest a mixed-type inhibition mechanism.

Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, indicating its potential role in reducing oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays were performed to evaluate the safety profile of the compound. Preliminary results indicate that while it exhibits biological activity against certain targets, its cytotoxic effects are minimal at therapeutic concentrations.

Q & A

Basic Question: What are the recommended synthetic routes for 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves cyclization of substituted pyridine precursors with dimethyl groups. For example, highlights analogous compounds (e.g., 6-Chloro-N,N-dimethylpyrimidin-2-amine) synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps:

  • Use Knorr-type cyclization with dimethylamine derivatives to form the fused furopyridine ring.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
  • Monitor intermediates using TLC (Rf values) and confirm final product purity via HPLC-UV (retention time matching) .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Identify conformational changes by observing signal splitting or coalescence at different temperatures .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to validate proposed structures .
  • Single-crystal X-ray diffraction : Resolve ambiguities by determining bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in ’s pyridinium derivatives) .

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 207.1362 for C9H14N2O) .
  • 1H/13C NMR : Assign signals for the dimethyl groups (δ ~1.5 ppm for CH3) and the fused furopyridine ring (δ 6.8–7.2 ppm for aromatic protons) .
  • FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Advanced Question: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or THF) to assess steric hindrance from the dimethyl groups .
  • Transition State Analysis : Identify energy barriers for ring-opening reactions using QM/MM hybrid methods .

Basic Question: What are common challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Co-elution of byproducts (e.g., dimethylated isomers).
  • Solution :
    • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit solubility differences .
    • Preparative HPLC : Optimize mobile phase pH (e.g., 0.1% formic acid) to enhance separation of polar impurities .

Advanced Question: How can mechanistic studies differentiate between radical-mediated vs. ionic pathways in the degradation of this compound?

Methodological Answer:

  • Radical Trapping Experiments : Add TEMPO or BHT to reaction mixtures; suppression of degradation indicates radical involvement .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3 groups) and monitor kinetic isotope effects via LC-MS .
  • Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates under oxidative conditions .

Advanced Question: How do the dimethyl groups influence the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of dimethyl vs. non-methylated analogs (e.g., ~220°C for dimethyl vs. ~180°C for mono-methyl derivatives) .
  • UV-Vis Spectroscopy : Monitor photodegradation kinetics (λmax ~270 nm) under controlled light exposure; dimethyl groups may reduce π→π* transition energy, accelerating degradation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products via LC-MS .

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